3-Methyl-GABA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

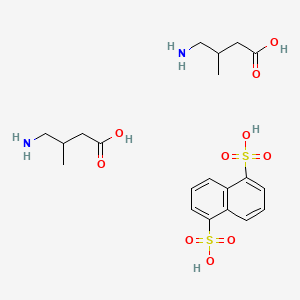

3-メチル-GABAは、4-アミノ-3-メチルブタン酸としても知られており、抗けいれん作用のあるアルカロイドです。これは、中枢神経系における主要な抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の誘導体です。 この化合物は、GABAをサクシネートセミアルデヒドとグルタミン酸に変換する酵素であるGABAアミノトランスフェラーゼを活性化することが知られています .

準備方法

合成経路と反応条件: 3-メチル-GABAの合成には、GABAのアルキル化が含まれます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、GABAとヨウ化メチルを反応させることです。 この反応は、通常、室温で水性媒体中で行われます .

工業生産方法: 3-メチル-GABAの工業生産には、連続フロー合成などのより効率的かつスケーラブルな方法が使用される場合があります。 この方法は、制御された条件下での化合物の連続生産を可能にし、高い収率と純度を確保します .

化学反応の分析

反応の種類: 3-メチル-GABAは、以下を含むいくつかの種類の化学反応を起こします。

酸化: これは、対応するカルボン酸を生成するために酸化される可能性があります。

還元: これは、第一級アミンを生成するために還元される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: カルボン酸。

還元: 第一級アミン。

置換: さまざまな置換誘導体.

4. 科学研究における用途

3-メチル-GABAは、科学研究において幅広い用途があります。

化学: これは、さまざまな有機化合物の合成における構成要素として使用されます。

生物学: これは、神経伝達における役割と中枢神経系への影響について研究されています。

医学: これは、抗けいれん剤としての可能性とGABA作動性活性を調節する能力について調査されています。

科学的研究の応用

3-Methyl-GABA has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is studied for its role in neurotransmission and its effects on the central nervous system.

Medicine: It is investigated for its potential as an anticonvulsant and its ability to modulate GABAergic activity.

Industry: It is used in the production of pharmaceuticals and as a research tool in neurochemistry

作用機序

3-メチル-GABAの主な作用機序は、GABAをサクシネートセミアルデヒドとグルタミン酸に変換するGABAアミノトランスフェラーゼの活性化を伴います。また、GABA合成に必要な酵素であるグルタミン酸デカルボキシラーゼも活性化します。 この二重活性化は、その抗けいれん作用の主なメカニズムと考えられています .

類似化合物:

- バレレン酸

- バルプロ酸

- プレガバリン

- フェニブト

比較: 3-メチル-GABAは、GABAアミノトランスフェラーゼとグルタミン酸デカルボキシラーゼの二重活性化においてユニークであり、これは他のGABAアナログとは異なります。 バルプロ酸やプレガバリンなどの化合物は、GABA作動性活性を調節しますが、GABA再取り込みを阻害したり、電位依存性カルシウムチャネルを遮断したりするなど、異なるメカニズムを介して行います .

類似化合物との比較

- Valerenic acid

- Valproic acid

- Pregabalin

- Phenibut

Comparison: 3-Methyl-GABA is unique in its dual activation of GABA aminotransferase and glutamate decarboxylase, which distinguishes it from other GABA analogues. While compounds like valproic acid and pregabalin also modulate GABAergic activity, they do so through different mechanisms, such as inhibiting GABA reuptake or blocking voltage-dependent calcium channels .

生物活性

3-Methyl-GABA (CAS 1216629-00-3) is a derivative of gamma-aminobutyric acid (GABA), recognized primarily for its role as an activator of GABA aminotransferase . This compound exhibits significant biological activity, particularly in the context of neurotransmission and potential therapeutic applications.

This compound is structurally similar to GABA, differing by a methyl group at the third carbon position. This modification influences its interaction with GABA receptors and enzymes involved in GABA metabolism. The primary mechanism of action involves the activation of GABA aminotransferase, which facilitates the conversion of GABA into succinic semialdehyde, thereby modulating GABA levels in the brain and influencing neuronal excitability .

Biological Activities

The biological activities associated with this compound can be categorized as follows:

- Anticonvulsant Effects : Studies indicate that this compound possesses anticonvulsant properties, making it a potential candidate for managing epilepsy and other seizure disorders. Its ability to enhance GABAergic transmission contributes to its efficacy in reducing neuronal excitability .

- Neuroprotective Properties : Research suggests that this compound may offer neuroprotective benefits by modulating oxidative stress and apoptosis in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease, where GABA signaling pathways are disrupted .

- Metabolic Regulation : Beyond its role in neurotransmission, this compound has been implicated in metabolic processes, including the modulation of fatty acid oxidation and cellular redox status. These effects may be mediated through interactions with various signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

- Anticonvulsant Activity : A study demonstrated that administration of this compound significantly reduced seizure frequency in animal models, supporting its use as an anticonvulsant agent. The findings suggest a direct correlation between increased GABA levels and decreased seizure activity .

- Neuroprotection in Alzheimer's Models : In vitro experiments showed that this compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides. This neuroprotective effect was attributed to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production .

- Metabolic Effects : Research indicates that this compound can influence metabolic pathways related to energy homeostasis. It has been shown to enhance glucose uptake in muscle cells, suggesting a role in metabolic regulation that warrants further investigation .

Comparative Biological Activity Table

特性

IUPAC Name |

4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPUYXWLPXNCDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。